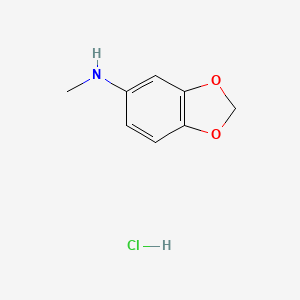
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of 1,3-benzodioxole, a compound characterized by a dioxole ring fused with a benzene ring
Mécanisme D'action
Target of Action
It is suggested that the compound may have similar targets to those of 3,4-methylenedioxymethamphetamine (mdma)-like compounds .
Mode of Action
The exact mode of action of N-Methyl-1,3-benzodioxol-5-amine;hydrochloride It is hypothesized that it may interact with its targets in a manner similar to MDMA-like compounds . These compounds are known to affect presynaptic serotonergic mechanisms .
Biochemical Pathways
Given its potential similarity to mdma-like compounds, it may affect pathways related to serotonin .
Result of Action
Studies suggest that it may have similar effects to mdma-like compounds, which are known to produce unique behavioral activity .
Analyse Biochimique
Biochemical Properties
N-Methyl-1,3-benzodioxol-5-amine hydrochloride has been found to exhibit properties similar to 3,4-methylenedioxymethamphetamine (MDMA)-like compounds in biochemical reactions .
Cellular Effects
The effects of N-Methyl-1,3-benzodioxol-5-amine hydrochloride on cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-Methyl-1,3-benzodioxol-5-amine hydrochloride vary with different dosages in animal models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,3-benzodioxol-5-amine;hydrochloride typically involves the methylation of 1,3-benzodioxol-5-amine. One common method is the reaction of 1,3-benzodioxol-5-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares a similar benzodioxole structure but differs in its amine substitution.
3,4-Methylenedioxymethamphetamine (MDMA): Similar structure with additional methylation on the amine group.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): A closely related compound with a butanamine substitution
Uniqueness
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Propriétés
IUPAC Name |
N-methyl-1,3-benzodioxol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-6-2-3-7-8(4-6)11-5-10-7;/h2-4,9H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUWUBYVWGZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)
![2-(2-methoxyphenoxy)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2634960.png)
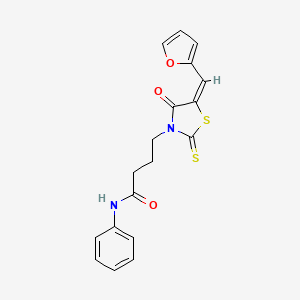
![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2634965.png)
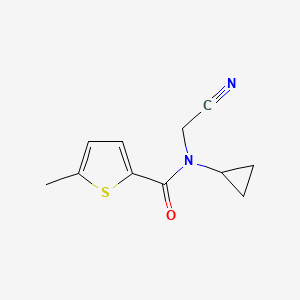
![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)
![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)
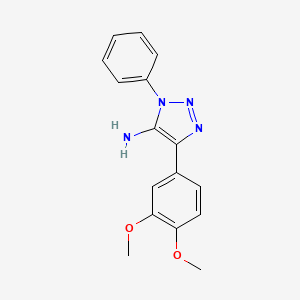
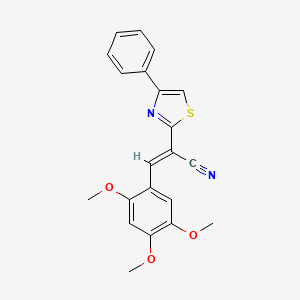

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)
![5-Fluoro-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2634977.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)
